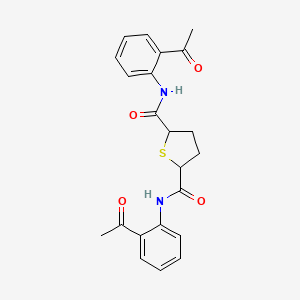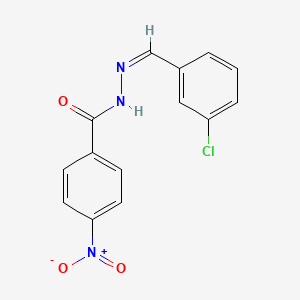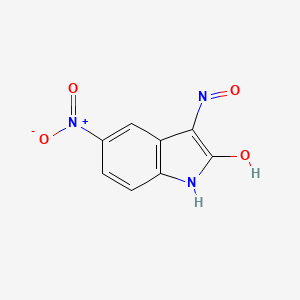
N'-(mesitylmethylene)-2-phenoxyacetohydrazide
Vue d'ensemble
Description
N-(Mesitylmethylene)-2-phenoxyacetohydrazide, commonly known as MAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MAPH is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MAPH is not fully understood, but it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. MAPH has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. The antioxidant activity of MAPH is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects
MAPH has been found to exhibit promising biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit antioxidant activity. Additionally, MAPH has been found to exhibit anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MAPH in lab experiments is its high purity and yield. Additionally, MAPH is relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using MAPH in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the study of MAPH. One potential direction is the development of MAPH-based anticancer agents, which could have potential applications in the treatment of cancer. Another potential direction is the development of MAPH-based antimicrobial agents, which could have potential applications in the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of MAPH and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, MAPH is a hydrazide derivative that has been extensively studied for its potential applications in scientific research. It can be synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. MAPH has potential applications in the development of anticancer and antimicrobial agents, as well as in the treatment of oxidative stress-related and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MAPH and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
MAPH has been extensively studied for its potential applications in scientific research. It has been found to exhibit promising anticancer activity, with studies showing that it can induce apoptosis in cancer cells. MAPH has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, MAPH has been found to exhibit antioxidant activity, which could have potential applications in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-phenoxy-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-14(2)17(15(3)10-13)11-19-20-18(21)12-22-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPGGZIRXSGLL-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)COC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)COC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(mesitylmethylene)-2-phenoxyacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(benzylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3826940.png)

![3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B3826958.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3826962.png)




![2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3827018.png)
![N-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B3827023.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)